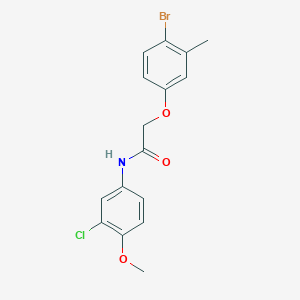![molecular formula C11H14N2O4 B6081923 3,4-dihydropyrrolo[1,2-a]pyrazine succinate](/img/structure/B6081923.png)
3,4-dihydropyrrolo[1,2-a]pyrazine succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydropyrrolo[1,2-a]pyrazine succinate (DHP) is a chemical compound that has been widely studied for its potential therapeutic applications. DHP belongs to a class of compounds known as pyrazines, which are known to exhibit a wide range of biological activities. In recent years, DHP has gained attention due to its potential as a lead compound for the development of new drugs. In
作用机制
The mechanism of action of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate is not fully understood, but it is believed to act through a variety of pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been found to modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
3,4-dihydropyrrolo[1,2-a]pyrazine succinate has a number of advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a variety of conditions. This compound has also been found to have low toxicity, making it a good candidate for further studies. However, there are also limitations to using this compound in lab experiments. For example, it has poor solubility in water, which can make it difficult to work with.
未来方向
There are a number of future directions for the study of 3,4-dihydropyrrolo[1,2-a]pyrazine succinate. One area of research is the development of new synthetic methods for this compound, which could lead to the development of new derivatives with improved properties. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target specific pathways. In addition, further studies are needed to determine the efficacy of this compound in animal models and in humans, which could lead to the development of new therapies for a variety of diseases.
合成方法
3,4-dihydropyrrolo[1,2-a]pyrazine succinate can be synthesized using a variety of methods, including the condensation of succinic anhydride with 2,3-diaminopyrazine, or the reaction of succinic acid with 2,3-diaminopyrazine in the presence of a dehydrating agent. Other methods include the use of microwave-assisted synthesis and the use of metal catalysts.
科学研究应用
3,4-dihydropyrrolo[1,2-a]pyrazine succinate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
butanedioic acid;3,4-dihydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2.C4H6O4/c1-2-7-6-8-3-5-9(7)4-1;5-3(6)1-2-4(7)8/h1-2,4,6H,3,5H2;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYDOQXEDSFKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C=N1.C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![2-(1-(4-methoxy-2,3-dimethylbenzyl)-4-{[5-(methoxymethyl)-2-furyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6081883.png)

![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)
![ethyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081901.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methoxypiperidine](/img/structure/B6081917.png)